(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features both an azido group and an amino group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a protected amino acid derivative.
Deprotection and Coupling: The protected amino group is deprotected, and the resulting intermediate is coupled with N-cyclohexylcyclohexanamine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted azides, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine exerts its effects involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug delivery and molecular imaging.
Comparison with Similar Compounds
Similar Compounds
(2R)-5-amino-2-azido-5-oxopentanoic acid: Similar in structure but with a different carbon chain length.
(2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid: Contains a tert-butoxycarbonyl protecting group and a different functional group arrangement.
Uniqueness
(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZKDQQOCCJBLO-ARGLLVQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)N=[N+]=[N-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C([C@H](C(=O)O)N=[N+]=[N-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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